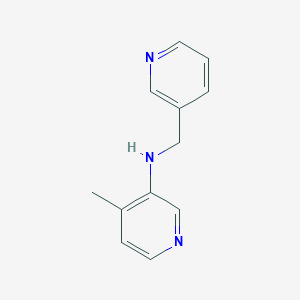
4-methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine is an organic compound that belongs to the class of heterocyclic amines It consists of a pyridine ring substituted at the nitrogen atom by a methyl group and another pyridine ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with 3-pyridinemethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also incorporate purification steps such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
4-methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: This compound has a similar structure but contains an imidazo[1,2-a]pyrazine ring instead of a pyridine ring.
4-(ethylaminomethyl)pyridine: This compound has an ethyl group instead of a methyl group attached to the nitrogen atom.
Uniqueness
4-methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine is unique due to its specific substitution pattern and the presence of two pyridine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H13N3/c1-10-4-6-14-9-12(10)15-8-11-3-2-5-13-7-11/h2-7,9,15H,8H2,1H3 |
InChI Key |
NHNYKZNJXMPPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


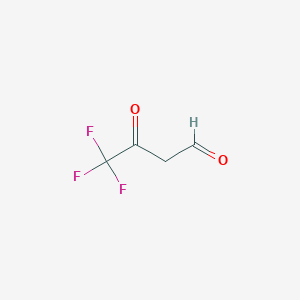
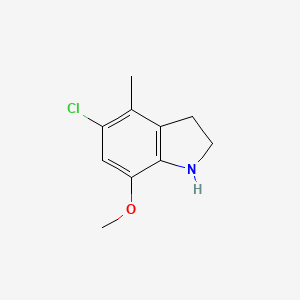
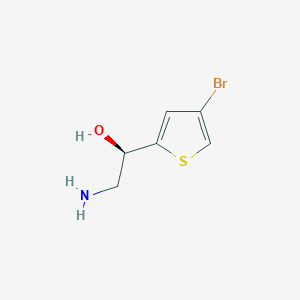
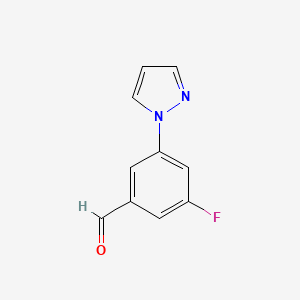
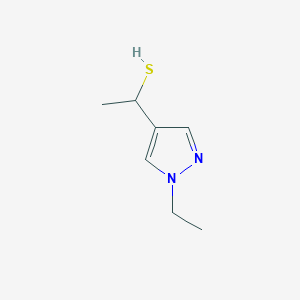

![6-Methyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13296597.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-cyanobutanoic acid](/img/structure/B13296605.png)

![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B13296616.png)
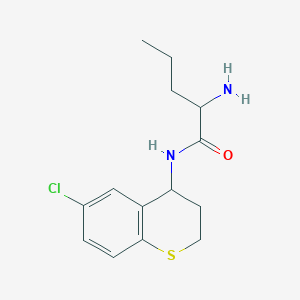
![tert-butyl N-[2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13296620.png)


